molecular formula C19H20N2O4 B3747264 6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B3747264
M. Wt: 340.4 g/mol
InChI Key: LUXWMMXGLNLYGL-UHFFFAOYSA-N
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Description

6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 3,4-diethoxybenzaldehyde with an appropriate pyrrole derivative under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to increase efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts to increase reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups onto the aromatic ring .

Scientific Research Applications

6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with different functional groups.

    3,4-Dimethoxyphenethylamine: Shares the phenethylamine core but differs in its substitution pattern.

    Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Another compound with a similar core structure but different substituents.

Uniqueness

6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern and the presence of the pyrrolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

6-[2-(3,4-diethoxyphenyl)ethyl]pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-24-15-8-7-13(12-16(15)25-4-2)9-11-21-18(22)14-6-5-10-20-17(14)19(21)23/h5-8,10,12H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXWMMXGLNLYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)N=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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